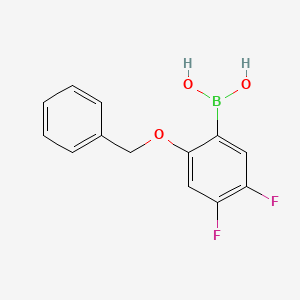

2-Benzyloxy-4,5-difluorophenylboronic acid

Description

Overview of Arylboronic Acid Chemistry and Applications

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. Their rise to prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. yonedalabs.comnumberanalytics.comlibretexts.orgmusechem.com This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, a fundamental transformation in the construction of complex organic molecules. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. yonedalabs.comlibretexts.org

The advantages of using arylboronic acids are numerous. They are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle. nih.govfujifilm.com Compared to other organometallic reagents, they are considered to have low toxicity, and their byproducts are typically easy to remove. researchgate.net This combination of stability, reactivity, and favorable safety profile has made them essential reagents in diverse areas, including:

Pharmaceutical Synthesis: Used to build the carbon skeleton of many modern drugs, including anticancer and antiviral agents. numberanalytics.commusechem.com

Materials Science: Employed in the synthesis of conjugated polymers and other advanced materials for electronics and optoelectronics. musechem.com

Agrochemicals: Utilized in the creation of complex herbicides and insecticides. numberanalytics.com

The Role of Fluorinated and Benzyloxy-Substituted Aryl Moieties in Chemical Design

The functionality of an arylboronic acid can be precisely tuned by adding substituents to the aromatic ring. The presence of fluorine atoms and benzyloxy groups, as in the title compound, imparts specific and highly desirable properties.

Fluorinated Aryl Moieties: The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry. Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's physicochemical properties. Strategic fluorination can lead to:

Enhanced Metabolic Stability: Replacing a hydrogen atom with fluorine at a site of metabolic attack can block oxidation by enzymes, increasing the drug's half-life.

Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, enhancing the potency of a drug candidate.

Modified Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting a molecule's ionization state and solubility.

Benzyloxy-Substituted Aryl Moieties: The benzyloxy group (–OCH₂C₆H₅) is commonly used in multi-step organic synthesis, primarily as a protecting group for phenols. A phenol's acidic proton can interfere with many common reactions; converting it to a benzyl (B1604629) ether renders it chemically inert under a wide range of conditions, including exposure to strong bases and many oxidizing or reducing agents. researchgate.net The benzyl group can be reliably removed later in the synthetic sequence, often through catalytic hydrogenolysis, to reveal the free phenol (B47542). ambeed.com This strategy allows for complex chemical transformations to be performed on other parts of the molecule without affecting the sensitive hydroxyl group.

Scope and Research Focus on 2-Benzyloxy-4,5-difluorophenylboronic Acid

This compound is a specialized chemical reagent that combines the features discussed above. Its chemical structure integrates a difluorinated phenyl ring, a boronic acid functional group, and a benzyloxy substituent, making it a potentially valuable building block for advanced organic synthesis.

While the compound is commercially available from various suppliers, sigmaaldrich.comlabfind.co.krboroncore.com a review of current scientific literature indicates a lack of specific research focused exclusively on its synthesis or application. However, its chemical architecture allows for well-founded projections of its utility. The primary application for this compound is expected to be as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

The strategic placement of its functional groups suggests it could be used to synthesize complex diaryl compounds or diaryl ethers. For instance, related isomers such as 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol (B44631) ester have been investigated for the synthesis of potent c-Met kinase inhibitors, which are targets in cancer therapy. nih.gov By analogy, this compound could serve a similar role in medicinal chemistry, providing a scaffold for new therapeutic agents where the specific substitution pattern is required for biological activity. Subsequent removal of the benzyl protecting group would yield a difluorinated biphenyl-phenol derivative, a common motif in pharmacologically active molecules.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2121512-14-7 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | aobchem.com |

| Molecular Weight | 264.032 g/mol | aobchem.com |

| Physical Form | Powder | aobchem.com |

| Melting Point | No data available | aobchem.com |

| Solubility | No data available | aobchem.com |

Properties

IUPAC Name |

(4,5-difluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHVFXMMMRJAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of 2 Benzyloxy 4,5 Difluorophenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of 2-benzyloxy-4,5-difluorophenylboronic acid lies in its ability to participate in carbon-carbon bond formation, a cornerstone of molecular construction. This is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a key example.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl and substituted aromatic structures. researchgate.net It involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. researchgate.net The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. illinois.eduresearchgate.net

Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are frequently used. organic-chemistry.orgnih.gov The steric and electronic properties of the phosphine ligand can significantly impact the reaction. For instance, bulky and electron-rich phosphines can enhance the rate of oxidative addition and promote the coupling of less reactive aryl chlorides. quora.com In some cases, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, offering strong σ-donation and good thermal stability to the palladium catalyst. nih.gov The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and solvent also plays a critical role in the reaction's success. organic-chemistry.orgnih.gov For instance, the combination of CsF and Ag₂O has been found to be essential for promoting the Suzuki-Miyaura coupling of inactive substrates like pentafluorophenylboronic acid. nih.govelsevierpure.com

| Catalyst/Ligand System | Electrophilic Partner | Base | Solvent | Key Observation | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Benzylic Phosphates | K₃PO₄ or K₂CO₃ | Toluene | Efficient for producing diarylmethanes. organic-chemistry.org | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | Benzyl (B1604629) Bromides | Cs₂CO₃ | THF/H₂O | Effective for coupling with potassium aryltrifluoroborates. nih.gov | nih.gov |

| Pd(PPh₃)₄ / CsF / Ag₂O | Phenyl Iodide/Bromide | CsF | - | Crucial for activating pentafluorophenylboronic acid. nih.govelsevierpure.com | nih.govelsevierpure.com |

| Pd₂(dba)₃ / P(t-Bu)₃ / CsF / Ag₂O | Phenyl Iodide/Bromide | CsF | - | Alternative system for activating pentafluorophenylboronic acid. nih.govelsevierpure.com | nih.govelsevierpure.com |

The Suzuki-Miyaura reaction exhibits a broad substrate scope, allowing for the coupling of this compound with a variety of electrophilic partners. nih.govmit.edu These include aryl halides (iodides, bromides, and chlorides), vinyl halides, and triflates. quora.comwikipedia.org The reactivity of the halide partner generally follows the order I > Br > Cl. quora.com While aryl iodides and bromides are highly reactive, the coupling of aryl chlorides can be more challenging and often requires more specialized catalytic systems with electron-rich and bulky ligands. quora.com

Limitations of the Suzuki-Miyaura reaction can include sluggish reactions with certain substrates, such as some aryl chlorides, when using traditional palladium catalysts. quora.com The presence of certain functional groups on either coupling partner can sometimes interfere with the reaction, although the Suzuki-Miyaura coupling is known for its relatively high functional group tolerance. nih.gov Another consideration is the potential for protodeboronation, the cleavage of the C-B bond by a proton source, which can be a competing side reaction, especially with less stable boronic acids. mit.edu

| Electrophilic Partner Type | General Reactivity | Notes | Reference |

|---|---|---|---|

| Aryl Iodides | High | Most reactive halide partners. | quora.com |

| Aryl Bromides | Good | Commonly used and effective. | quora.com |

| Aryl Chlorides | Moderate to Low | Often require specialized, bulky, and electron-rich ligands for efficient coupling. quora.com | quora.com |

| Aryl Triflates | High | Excellent leaving groups, comparable to iodides. wikipedia.org | wikipedia.org |

| Benzylic Halides | Good | Coupling with arylboronic acids provides access to diarylmethanes. nih.gov | nih.gov |

| Heteroaryl Halides | Variable | Can be challenging due to potential catalyst inhibition by the heteroatom. nih.gov | nih.gov |

Two primary pathways have been proposed for transmetalation, particularly in the presence of a base like hydroxide. nih.govchembites.org One pathway involves the formation of a more nucleophilic boronate species by the reaction of the boronic acid with the base, which then reacts with the palladium-halide complex. nih.gov The alternative pathway suggests the formation of a palladium-hydroxo complex, which then reacts with the neutral boronic acid. nih.gov Studies have provided evidence supporting both pathways, and the dominant mechanism can depend on the specific reaction conditions, ligands, and substrates. nih.govchembites.org The reductive elimination step, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, is generally considered to be a facile process. illinois.edu

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, this compound or its derivatives can potentially participate in other palladium-catalyzed cross-coupling reactions.

Heck-type Reactions: The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene. wikipedia.org However, variations known as oxidative Heck or boron-Heck reactions utilize arylboronic acids as the arylating agent in the presence of an oxidant. hw.ac.uk This approach avoids the use of halide reagents. nih.gov The reaction is catalyzed by Pd(II) and proceeds through a transmetalation step similar to the Suzuki-Miyaura reaction. hw.ac.uk

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org While this compound is not a direct substrate for the standard Sonogashira reaction, its corresponding aryl halide derivative could be coupled with a terminal alkyne.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. While not a direct application of the boronic acid, the corresponding organozinc reagent derived from 2-benzyloxy-4,5-difluorobenzene could be utilized in this reaction.

Copper-Promoted C-C Cross-Coupling Methodologies

In addition to palladium-catalyzed reactions, copper-promoted cross-coupling reactions have emerged as a valuable tool in organic synthesis. researchgate.net While often associated with the formation of carbon-heteroatom bonds (Chan-Lam coupling), copper can also promote certain carbon-carbon bond-forming reactions. researchgate.net For instance, copper-catalyzed oxidative cross-coupling reactions of benzylic C-H bonds with various nucleophiles have been developed. nih.gov While direct C-C coupling of this compound using only copper is less common than palladium-catalyzed methods, copper can act as a co-catalyst in some palladium-catalyzed reactions, such as the Sonogashira coupling. libretexts.org There are also reports of copper(I)-catalyzed C-S cross-coupling of disulfides with aryl boronic acids under base-free conditions. rsc.org

Carbon-Heteroatom Bond Forming Reactions

This compound serves as a versatile precursor in the formation of carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for creating complex molecules like pharmaceuticals and functional materials. Its reactivity is primarily centered around the boronic acid moiety, which can be transformed under various catalytic conditions to form new bonds with nitrogen and oxygen atoms.

The formation of a carbon-nitrogen bond via the coupling of an arylboronic acid with a nitrogen-containing nucleophile, often referred to as the Buchwald-Hartwig or Chan-Lam amination, is a fundamental transformation. While specific literature detailing the C-N coupling of this compound is not extensively documented in the provided results, its structural features strongly suggest its utility in such reactions. Arylboronic acids are well-established partners in palladium- or copper-catalyzed aminations.

The reaction typically involves the coupling of the arylboronic acid with an amine, amide, or other nitrogen source in the presence of a suitable metal catalyst and base. The electronic properties of the aryl ring, influenced by the electron-withdrawing fluorine atoms and the electron-donating benzyloxy group, would play a significant role in modulating the reaction's efficiency and conditions.

Table 1: General Conditions for C-N Coupling of Arylboronic Acids

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Catalyst | Facilitates the cross-coupling reaction. | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with appropriate ligands (e.g., Xantphos, SPhos) or Copper salts (e.g., Cu(OAc)₂, CuI). |

| Base | Activates the boronic acid and neutralizes acid formed during the reaction. | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., Et₃N). |

| Solvent | Provides the medium for the reaction. | Aprotic polar solvents like Dioxane, Toluene, DMF, or THF. |

| Nitrogen Source | The nucleophile that forms the C-N bond. | Primary and secondary amines, amides, carbamates, anilines. |

Similar to C-N coupling, the formation of carbon-oxygen bonds through etherification reactions using arylboronic acids (Chan-Lam coupling) is a powerful synthetic method. This compound is an anticipated substrate for creating diaryl ethers. This reaction typically involves a copper-catalyzed coupling between the boronic acid and a phenol (B47542) or alcohol.

The presence of the two fluorine atoms on the phenyl ring of this compound would likely influence the reactivity of the boronic acid group, potentially requiring optimized conditions to achieve high yields. The general success of coupling reactions with both electron-donating and electron-withdrawing arylboronic acids suggests that this transformation is feasible. nih.gov

Electrophilic and Nucleophilic Activation Modes of Arylboronic Acids

Arylboronic acids, including this compound, can exhibit both electrophilic and nucleophilic characteristics depending on the reaction context.

In their most common application, such as the Suzuki-Miyaura coupling, arylboronic acids act as nucleophilic partners. acs.org The reaction cycle involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with a palladium(II) complex, transferring the aryl group (in this case, the 2-benzyloxy-4,5-difluorophenyl group) to the palladium center. acs.org This nucleophilic character can also be harnessed in other transformations, such as the copper-catalyzed addition to aldehydes, where the boronate is transmetalated to generate a nucleophilic organocopper species. sigmaaldrich.comnih.gov Ruthenium-catalyzed systems also utilize arylboronic acids as nucleophiles for additions to aldehydes. nih.gov

Conversely, the boron atom itself is electrophilic and can be activated by Lewis bases. While less common in cross-coupling, this electrophilicity is fundamental to the formation of the ate-complex (boronate) upon reaction with a base, which is the key step for its nucleophilic activation in catalytic cycles.

Functional Group Compatibility and Chemoselectivity in Transformations involving this compound

One of the significant advantages of using boronic acids in synthesis is their high functional group tolerance, and this compound is no exception. acs.org

Benzyloxy Group: The benzyloxy ether linkage is generally stable under the neutral or basic conditions typical of many cross-coupling reactions. However, it is sensitive to acidic conditions and can be cleaved by hydrogenolysis (catalytic hydrogenation), a reaction that does not typically affect the rest of the molecule unless other reducible groups are present. organic-chemistry.org This provides a potential pathway for subsequent deprotection to reveal a hydroxyl group.

Difluoro Substituents: The carbon-fluorine bonds are exceptionally strong and are inert to most conditions used in cross-coupling chemistry. The strong electron-withdrawing nature of fluorine atoms deactivates the ring towards electrophilic substitution but can make the molecule susceptible to nucleophilic aromatic substitution under harsh conditions, though this is not a typical pathway in coupling reactions.

Boronic Acid Group: The C-B bond is the primary site of reactivity, leading to high chemoselectivity. Reactions are directed at the boronic acid moiety, leaving the benzyloxy and fluoro groups untouched under standard cross-coupling protocols. This chemoselectivity allows for the precise installation of the 2-benzyloxy-4,5-difluorophenyl group onto a target molecule.

Protodeboronation Studies and Stability Assessment under Various Reaction Conditions

Protodeboronation is a common and often undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The stability of an arylboronic acid and its propensity to undergo protodeboronation are influenced by several factors, including the electronic nature of its substituents, pH, and temperature. wikipedia.orgresearchgate.neted.ac.uk

For this compound, the following factors are critical to its stability:

Electronic Effects: Polyfluorinated arylboronic acids can exhibit instability, particularly under basic conditions. researchgate.net The electron-withdrawing fluorine atoms on the aromatic ring can increase the acidity of the boronic acid and may facilitate the cleavage of the C-B bond. This effect can be more pronounced in compounds with an ortho-fluorine substituent. researchgate.net

Reaction Conditions: The rate of protodeboronation is highly dependent on pH. wikipedia.orged.ac.uk For many arylboronic acids, the reaction is fastest at high pH. ed.ac.uk Elevated temperatures can also accelerate the rate of this unwanted side reaction. researchgate.net

Structural Form: To mitigate instability and protodeboronation, arylboronic acids are often converted to more stable derivatives, such as their corresponding pinacol (B44631) esters. These esters are generally more robust and less prone to premature decomposition, releasing the active boronic acid under the reaction conditions. ed.ac.uk

Studies have shown that protodeboronation can compete with the desired cross-coupling reaction, and its rate can be influenced by the choice of solvent and the presence of water. researchgate.netresearchgate.net Therefore, when using this compound, careful optimization of reaction conditions (e.g., using milder bases, lower temperatures, or its pinacol ester form) is crucial to minimize protodeboronation and maximize the yield of the desired product.

Table 2: Factors Influencing Protodeboronation of Arylboronic Acids

| Factor | Influence on Protodeboronation | Relevance to this compound |

|---|---|---|

| pH | Rate is highly pH-dependent, often increasing significantly in basic media. ed.ac.uk | High pH used in many coupling reactions could increase the risk of protodeboronation. |

| Temperature | Higher temperatures generally accelerate the rate of protodeboronation. researchgate.net | Reactions should be run at the lowest effective temperature. |

| Electronic Substituents | Electron-withdrawing groups, especially at the ortho position, can increase susceptibility. researchgate.net | The two fluorine atoms are electron-withdrawing, potentially increasing instability. |

| Solvent/Water | Water is the source of the proton for the reaction. researchgate.net | Anhydrous conditions or use of stable ester forms can help minimize the reaction. ed.ac.uk |

2 Benzyloxy 4,5 Difluorophenylboronic Acid As a Synthetic Building Block

Construction of Complex Polyfluorinated Aromatic and Heteroaromatic Systems

The introduction of fluorine atoms into aromatic and heteroaromatic systems can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. 2-Benzyloxy-4,5-difluorophenylboronic acid is a key reagent for the synthesis of such polyfluorinated compounds through Suzuki-Miyaura cross-coupling reactions.

Research has demonstrated the successful coupling of fluorinated phenylboronic acids with various aryl and heteroaryl halides to produce polyfluorinated biphenyls and related structures. While the reactivity of highly fluorinated boronic acids can be challenging due to issues like deboronation under basic reaction conditions, the development of specialized catalyst systems, often employing sophisticated phosphine (B1218219) ligands, has overcome many of these limitations. For instance, studies on the coupling of polyfluorinated brominated compounds have shown them to be suitable electrophiles for Suzuki-Miyaura reactions. nih.gov The synthesis of various polyfluorinated biphenyls, many of which were previously unknown, has been achieved by optimizing reaction conditions and employing specific catalyst-ligand combinations to facilitate the desired cross-coupling and minimize side reactions. nih.gov

The general applicability of this methodology allows for the creation of a diverse library of polyfluorinated biaryl and polyaryl compounds, which are valuable precursors for materials science and medicinal chemistry.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Polyfluorinated Biphenyls

| Electrophile | Boronic Acid | Catalyst/Ligand System | Product |

| 1-Bromo-2,3,4,5-tetrafluorobenzene | 3,4,5-Trifluorophenylboronic acid | Pd(OAc)₂ / SPhos | 2,3,3',4,4',5,5',6-Octafluoro-1,1'-biphenyl |

| 1-Iodo-2,3,5,6-tetrafluorobenzene | 2,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | 2,2',4,4',5,6-Hexafluoro-1,1'-biphenyl |

| 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Pd(dba)₂ / P(o-tol)₃ | 2-(2,3,4,5-Tetrafluorophenyl)pyridine |

This table presents representative examples of Suzuki-Miyaura couplings for the synthesis of polyfluorinated biphenyls, illustrating the types of substrates and catalysts often employed in such transformations. The specific use of this compound would follow similar synthetic strategies.

Application in Spiroketal Synthesis

Spiroketals are a common structural motif found in a wide array of natural products and are characterized by two rings connected through a single spirocyclic carbon atom, which is also bonded to two oxygen atoms. mdpi.com The synthesis of these complex three-dimensional structures often requires sophisticated strategies, and the incorporation of fluorinated aromatic moieties can further enhance their biological activity.

While direct examples of the application of this compound in spiroketal synthesis are not extensively documented in readily available literature, its utility can be inferred from established synthetic routes. A common strategy for spiroketal formation involves the coupling of an aromatic or heteroaromatic unit to a precursor chain that can subsequently undergo cyclization. This compound can be used in a Suzuki-Miyaura coupling to introduce the 2-benzyloxy-4,5-difluorophenyl group onto a suitable coupling partner containing a latent diol or a similar functional group. Subsequent deprotection of the hydroxyl groups and acid-catalyzed cyclization would then lead to the formation of the spiroketal ring system.

The benzyloxy group on the boronic acid is advantageous as it can be readily cleaved under standard hydrogenolysis conditions, which are typically compatible with a wide range of other functional groups, to reveal a phenol (B47542) that could be part of the spiroketal-forming cascade.

Integration into Diverse Heterocyclic Frameworks

The incorporation of the 2-benzyloxy-4,5-difluorophenyl moiety into various heterocyclic scaffolds is a key application of this building block, driven by the desire to create novel compounds with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a powerful tool for this purpose, allowing for the direct arylation of heterocyclic halides.

For example, the synthesis of fluorinated quinolines and pyrimidines can be achieved by coupling this compound with the corresponding halogenated heterocycles. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tailored to the specific heterocyclic system to achieve optimal yields and selectivity. The resulting aryl-substituted heterocycles can serve as advanced intermediates for the synthesis of more complex drug-like molecules. Research has shown that even with heteroaryl chlorides, which can be challenging substrates, appropriate substitution on the scaffold can significantly influence the outcome of the Suzuki-Miyaura cross-coupling reaction. mdpi.com

Investigation of Regioselectivity in Arylation and Related Transformations

When coupling with polyhalogenated aromatic or heteroaromatic substrates, the regioselectivity of the reaction becomes a critical consideration. The ability to selectively introduce the 2-benzyloxy-4,5-difluorophenyl group at a specific position on a polyhalogenated ring is essential for the controlled synthesis of complex molecules.

Studies on the Suzuki-Miyaura coupling of dihalopyrimidines with various arylboronic acids have demonstrated that high regioselectivity can be achieved. mdpi.com In the case of 2,4-dichloropyrimidines, the coupling reaction typically occurs preferentially at the C4 position. This selectivity is attributed to the greater reactivity of the C4-Cl bond towards oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, including the use of microwave irradiation to accelerate the reaction, it is possible to achieve highly efficient and regioselective C-C bond formation. mdpi.com

Similar principles of regioselectivity would apply to the coupling of this compound with other di- or polyhalogenated heterocycles. The electronic and steric environment of each halogen atom on the heterocyclic ring will influence its reactivity, allowing for predictable and controlled arylation. This control is crucial for the rational design and synthesis of complex, highly substituted heterocyclic compounds.

Catalytic Applications of Boronic Acid Derivatives

Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) has become a valuable tool for promoting a variety of organic reactions under mild conditions. The catalytic activity of boronic acids is rooted in their ability to act as Lewis acids and to form covalent intermediates with substrates, thereby activating them for subsequent reactions. The electronic nature of the substituent on the boron atom can be tuned to modulate the acidity and, consequently, the catalytic activity of the boronic acid.

Boronic acids are effective catalysts for the electrophilic activation of carboxylic acids and alcohols, enabling transformations such as esterification and amidation. nih.gov In the case of carboxylic acids, the activation is believed to proceed through the formation of a mixed anhydride between the boronic acid and the carboxylic acid. This intermediate is more susceptible to nucleophilic attack than the free carboxylic acid, thus facilitating the reaction with an alcohol or an amine to form the corresponding ester or amide. nih.gov

For alcohols, particularly benzylic and allylic alcohols, electrophilic activation by boronic acids facilitates nucleophilic substitution reactions. researchgate.net Highly electron-deficient arylboronic acids are particularly effective in this role. researchgate.netnih.gov The mechanism often involves the formation of a boronate ester, which then undergoes ionization to generate a carbocationic intermediate that can be trapped by a nucleophile. acs.org This strategy has been successfully applied to C-C and C-O bond-forming reactions.

Table 1: Examples of Boronic Acid-Catalyzed Electrophilic Activation

| Catalyst | Substrate | Nucleophile | Product | Reference |

| Pentafluorophenylboronic acid | Benzylic alcohol | 1,3-Diketone | C-Alkylated product | acs.org |

| Arylboronic acid | Carboxylic acid | Amine | Amide | nih.gov |

| Ferroceniumboronic acid hexafluoroantimonate | Benzylic alcohol | Arene | Unsymmetrical diarylmethane | rsc.org |

Boronic acids are well-known for their ability to form reversible covalent complexes with diols and saccharides, a property that has been exploited for their nucleophilic activation. scholaris.cawikipedia.org The formation of a cyclic boronate ester with a 1,2- or 1,3-diol can enhance the nucleophilicity of the remaining free hydroxyl group(s). researchgate.net This activation is proposed to occur through the formation of an anionic tetracoordinate boronate complex, which increases the electron density on the oxygen atoms. nih.govscholaris.ca

This strategy has proven particularly useful for the site-selective functionalization of carbohydrates, which possess multiple hydroxyl groups of similar reactivity. researchgate.netdatapdf.com By forming a boronate complex with a specific diol unit within the saccharide, it is possible to direct acylation, alkylation, or silylation to a particular position with high regioselectivity. scholaris.caresearchgate.net

Table 2: Research Findings on Nucleophilic Activation of Diols

| Catalyst System | Substrate Type | Transformation | Key Finding |

| Diphenylborinic acid | Carbohydrate derivatives, 1,2- and 1,3-diols | Site-selective acylation, sulfonylation | Reaction proceeds through a tetracoordinate borinate complex. |

| Imidazole-containing boronic acid | Unprotected hexapyranosides | Site-selective acylation of cis-vicinal diols | Enhances the nucleophilicity of the equatorial hydroxyl group. |

| Boronic acid/Lewis base | Carbohydrate derivatives | Regioselective silylation | Formation of a tetracoordinate adduct with enhanced nucleophilicity. |

Boronic acids have emerged as effective catalysts for Friedel-Crafts alkylation reactions, particularly with allylic and benzylic alcohols as alkylating agents and electron-rich arenes as nucleophiles. rsc.orgacs.org This method offers a milder and "greener" alternative to traditional Friedel-Crafts chemistry that often employs strong Lewis or Brønsted acids. rsc.org Electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, are often the catalysts of choice for these transformations. acs.org

The proposed mechanism for boronic acid-catalyzed Friedel-Crafts reactions involves the activation of the alcohol through the formation of a boronate ester. In some cases, the boronic acid can react with a co-catalyst or the solvent to generate a highly acidic boronic ester or a Brønsted acid in situ, which then promotes the ionization of the alcohol to form a carbocation. acs.orgrsc.orgnih.gov This carbocation then undergoes electrophilic aromatic substitution with the arene to yield the alkylated product.

Table 3: Boronic Acid-Catalyzed Friedel-Crafts Alkylation

| Catalyst | Alkylating Agent | Arene | Key Feature | Reference |

| Pentafluorophenylboronic acid | Allylic alcohols | Electron-rich arenes and heteroarenes | High regioselectivity. | acs.org |

| Ferroceniumboronic acid hexafluoroantimonate | Benzylic alcohols | Arenes | Effective for constructing unsymmetrical diarylmethanes. | rsc.org |

| Arylboronic acid with perfluoropinacol (co-catalyst) | Electronically deactivated benzylic alcohols | Arenes | Increased reactivity for challenging substrates. | rsc.orgdntb.gov.ua |

Role in Organophosphorus-Catalyzed Redox Chemistry and Functionalization of Nitrocompounds

Boronic acids play a crucial role as coupling partners in the organophosphorus-catalyzed reductive functionalization of nitro compounds. This methodology provides a direct route to C-N bond formation, converting readily available nitroarenes into valuable arylamines. researchgate.net The reaction typically involves an organophosphorus catalyst, such as a phosphetane, which facilitates the deoxygenation of the nitro group to generate a reactive nitrene or nitroso intermediate. rwth-aachen.de

The boronic acid then intercepts this intermediate, leading to the formation of a new C-N bond. This transformation is significant as it offers an alternative to traditional transition-metal-catalyzed C-N coupling reactions. researchgate.net The scope of this reaction is broad, tolerating a variety of functional groups on both the nitro compound and the boronic acid derivative. rsc.org

Development of Chiral Boronic Acids for Enantioselective Catalysis (General Principles applicable to derivatives)

The development of chiral boronic acids for enantioselective catalysis is a growing area of research. The general principle involves the design of a boronic acid scaffold that incorporates a chiral element, which creates a stereochemically defined environment around the catalytically active boron center. This allows for the transfer of stereochemical information during the catalytic cycle, leading to the formation of one enantiomer of the product in excess.

Several strategies have been employed to design chiral boronic acids. One common approach is to use a C2-symmetric chiral backbone, such as BINOL, to which a boronic acid functionality is attached. thieme-connect.comacs.org These chiral catalysts have been successfully applied in a range of enantioselective transformations, including:

1,4-Addition Reactions : Chiral amine-boronic acid cooperative catalysis has been used for the enantioselective 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids. thieme-connect.comresearchgate.net

Aza-Michael Additions : Chiral 3-borono-BINOL has been shown to be an effective catalyst for the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. acs.org

Desymmetrization of Diols : C2-symmetric chiral borinic acids have been developed for the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. acs.org

Enantioselective Alkylation : Dual catalysis using a chiral amine and a boronic acid has been employed for the enantioselective alkylation of branched aldehydes with allylic alcohols. nih.gov

The design of effective chiral boronic acid catalysts remains a challenge, but the continued development of new chiral scaffolds holds great promise for expanding the scope of enantioselective catalysis. acs.org

Computational and Theoretical Investigations of 2 Benzyloxy 4,5 Difluorophenylboronic Acid

Electronic Structure and Bonding Analysis

The electronic architecture of 2-Benzyloxy-4,5-difluorophenylboronic acid is dictated by the interplay of its three key components: the phenyl ring, the boronic acid group, and the substituents (two fluorine atoms and a benzyloxy group). Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these interactions.

The fluorine atoms at the 4- and 5-positions exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect significantly lowers the electron density of the aromatic ring. Theoretical studies on various fluorinated phenylboronic acids have consistently shown that fluorine substituents increase the Lewis acidity of the boron atom. This is crucial for the compound's reactivity.

The benzyloxy group at the 2-position introduces more complex electronic contributions. The ether oxygen atom can donate lone-pair electrons to the aromatic π-system (a +M, mesomeric effect), which would tend to increase electron density. However, its oxygen is also electronegative, leading to an inductive withdrawal (-I). The ortho position of this bulky group also introduces significant steric hindrance around the boronic acid moiety.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, would be used to quantify these effects. NBO calculations on analogous molecules reveal the nature of orbital interactions and charge distribution. For this compound, such an analysis is expected to show a polarized C-B bond and significant delocalization of electron density, influenced by the competing electronic effects of the substituents.

Table 1: Predicted Electronic and Structural Effects of Substituents

| Substituent | Position | Predicted Electronic Effect | Predicted Impact on Bonding |

|---|---|---|---|

| Boronic Acid [-B(OH)₂] | 1 | Lewis acidic center; electron-withdrawing | Planar sp² hybridized boron, potential for trigonal-tetrahedral change |

| Benzyloxy (-OCH₂Ph) | 2 | Inductive withdrawal (-I), Mesomeric donation (+M), Steric bulk | Potential for intramolecular hydrogen bonding; steric influence on B(OH)₂ group orientation |

| Fluorine (-F) | 4 | Strong inductive withdrawal (-I), Weak mesomeric donation (+M) | Polarization of C-F bonds; delocalization of electron density from the ring |

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., Transition State Analysis for Cross-Coupling Reactions)

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and computational modeling is a powerful tool for elucidating the intricate mechanisms of these transformations. A theoretical study of this compound in such a reaction would involve mapping the potential energy surface for the entire catalytic cycle.

The key steps amenable to computational analysis are:

Oxidative Addition: Modeling the addition of an aryl halide to the Pd(0) catalyst.

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The activation energy of this step is highly sensitive to the electronic properties and steric environment of the boronic acid. For this compound, the electron-withdrawing fluorine atoms are expected to facilitate this step by increasing the boron's Lewis acidity. Conversely, the bulky ortho-benzyloxy group could sterically hinder the approach of the palladium complex, potentially increasing the activation barrier.

Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers predictive power regarding the reactivity and selectivity of molecules. For this compound, this primarily relates to its acidity and its performance in coupling reactions.

The acidity (pKa) of the boronic acid is a key indicator of its reactivity. The presence of two electron-withdrawing fluorine atoms is predicted to significantly lower the pKa compared to unsubstituted phenylboronic acid, making it a stronger Lewis acid. Computational studies on fluorinated phenylboronic acids have established a clear correlation between the position of the fluorine substituent and the increase in acidity, with ortho-substituents often having the most pronounced effect due to potential intramolecular interactions.

Table 2: Experimental pKa Values of Related Phenylboronic Acids

| Compound | pKa | Reference |

|---|---|---|

| Phenylboronic acid | 8.83 | General Literature |

| 4-Fluorophenylboronic acid | 8.35 | General Literature |

| 2-Fluorophenylboronic acid | 7.75 | General Literature |

Based on these trends, the pKa of this compound is expected to be low, indicating high reactivity. Computational models can calculate these values with reasonable accuracy, aiding in the selection of optimal reaction conditions (e.g., the choice of base) for reactions like the Suzuki-Miyaura coupling. Furthermore, these models can predict regioselectivity in cases where multiple reaction sites are available, by analyzing the local electronic properties and steric accessibility of each site.

Molecular Modeling and Docking Studies for Non-Covalent Chemical Interactions

Molecular modeling and docking are essential computational techniques for exploring how a molecule like this compound might interact with biological macromolecules, such as enzymes. Boronic acids are a well-known class of enzyme inhibitors, often forming a reversible covalent bond with a catalytic serine residue in the enzyme's active site.

A typical molecular docking workflow would involve:

3D Model Generation: Creating a low-energy 3D conformation of this compound.

Target Selection: Identifying a protein of interest and defining its binding pocket.

Docking Simulation: Using algorithms to place the molecule into the binding site in numerous possible orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The analysis focuses on identifying key non-covalent interactions.

For this compound, these interactions would likely include:

Hydrogen Bonding: Between the boronic acid's -OH groups and polar residues in the active site.

Aromatic Interactions: π-π stacking between the difluorophenyl ring or the benzyl (B1604629) ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: From the benzyl portion of the benzyloxy group.

Covalent Interaction: The boron atom can act as an electrophile, attacked by a nucleophilic residue (like a serine hydroxyl group) to form a tetrahedral boronate adduct.

While no specific docking studies on this molecule have been published, the methodology has been successfully applied to a wide range of fluorinated boronic compounds, demonstrating their potential as targeted inhibitors.

Table 3: Potential Non-Covalent and Covalent Interactions in a Hypothetical Protein Active Site

| Interaction Type | Molecular Feature Involved | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond Donor | Boronic acid -OH groups | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Benzyloxy oxygen, Fluorine atoms | Arg, Lys, Ser, Thr, Main-chain N-H |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp |

| Hydrophobic | Benzyl group, Phenyl ring | Ala, Val, Leu, Ile |

Advanced Methodologies and Future Directions in Research

Application of Flow Chemistry in the Synthesis and Reactions of 2-Benzyloxy-4,5-difluorophenylboronic Acid

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. chimia.ch In this technique, a chemical reaction is run in a continuously flowing stream through a reactor, offering significant advantages in control, safety, and scalability. youtube.comyoutube.com The inherent benefits of flow systems include superior heat and mass transfer due to high surface-area-to-volume ratios, which is particularly crucial for controlling highly exothermic reactions often encountered in organometallic chemistry. youtube.com

Microwave-Assisted Synthesis and Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation as a heating source, it is often possible to achieve dramatic reductions in reaction times, from hours to mere minutes, compared to conventional heating methods. acs.orgrsc.orgnih.gov This rapid heating can also lead to increased product yields and higher purity. rsc.org

The Suzuki-Miyaura cross-coupling reaction, a primary application for this compound, is particularly amenable to microwave assistance. nih.govacs.orgnih.gov Studies have demonstrated that palladium-catalyzed couplings of various arylboronic acids with aryl halides or triflates proceed with high efficiency under microwave irradiation. acs.orgmdpi.comacs.org For instance, reactions can be completed in as little as 10-15 minutes at elevated temperatures (100-130 °C) that are rapidly and uniformly achieved with microwave heating. nih.govacs.orgmdpi.com This methodology offers a significant advantage for high-throughput synthesis and the rapid generation of compound libraries for drug discovery and materials science. nih.gov The use of aqueous solvent systems in microwave-assisted Suzuki reactions further enhances the green credentials of this technology. nih.gov

| Reaction Type | Heating Method | Catalyst System | Solvent System | Reaction Time | Yield | Reference |

| Suzuki Coupling | Microwave | [Pd(dppf)Cl₂] / K₂CO₃ | Toluene/Acetone/H₂O | 10 min | High | acs.org, nih.gov |

| Suzuki Coupling | Conventional | Not specified | Not specified | Hours | Moderate to High | acs.org, nih.gov |

| Suzuki Coupling | Microwave | Pyridine-Pyrazole/Pd(II) / KOH | EtOH/H₂O | 3 min | 95% | nih.gov |

| Suzuki Coupling | Microwave | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 15 min | 81% | mdpi.com |

| Hantzsch Condensation | Microwave | Ba(NO₃)₂ | Solvent-free | Short | 86–96% | rsc.org |

| Hantzsch Condensation | Conventional | Ba(NO₃)₂ | Solvent-free | Longer | Lower | rsc.org |

Green Chemistry Approaches in the Synthesis and Utilization of Fluorinated Arylboronic Acids

Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. For fluorinated compounds, this involves moving away from hazardous traditional methods like the Balz–Schiemann reaction, which uses potentially explosive diazonium salts. tandfonline.com Modern approaches focus on late-stage fluorination and the use of safer, more efficient catalytic systems. tandfonline.comcas.cn

The synthesis and application of this compound align with several green chemistry goals.

Catalysis: The predominant use of this compound is in palladium-catalyzed cross-coupling reactions, which allow for the construction of complex molecules with high atom economy. nih.gov

Safer Solvents: Significant efforts have been made to perform Suzuki couplings in environmentally benign solvents, particularly water or aqueous mixtures, which reduces the reliance on volatile organic compounds (VOCs). nih.govacs.org

Energy Efficiency: As discussed, microwave-assisted synthesis significantly reduces reaction times and energy consumption. nih.govnih.gov Flow chemistry also contributes to energy efficiency through superior heat transfer. youtube.com

Alternative Reagents: Research into copper-mediated fluorination of boronic acids using KF provides a milder and more functional-group-tolerant alternative to traditional methods, which is crucial for preparing complex fluorinated building blocks. nih.govacs.org

Retrosynthetic Analysis for the Rational Design of Target Molecules Incorporating the this compound Moiety

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. The utility of this compound as a building block is best illustrated through this process.

Consider a hypothetical target molecule, such as a biaryl compound with potential pharmaceutical activity. The key retrosynthetic disconnection would be the carbon-carbon bond between the two aromatic rings. This disconnection points directly to a Suzuki-Miyaura cross-coupling reaction as the final bond-forming step. One of the precursors would be this compound, and the other would be an appropriately functionalized aryl halide or triflate. This strategic disconnection is powerful because the Suzuki-Miyaura reaction is one of the most robust and versatile C-C bond-forming reactions, tolerant of a wide array of functional groups. nih.govwikipedia.org This makes this compound a valuable synthon for introducing the specific 2-benzyloxy-4,5-difluoro-phenyl moiety into a wide range of target structures.

Emerging Research Avenues and Untapped Potential of Benzyloxy-Difluorophenylboronic Acid Chemistry

The unique electronic properties conferred by the fluorine atoms and the synthetic versatility of the boronic acid group position this compound for exploration in several emerging fields.

Medicinal Chemistry and PET Imaging: The introduction of fluorine atoms can significantly alter the metabolic stability and pharmacokinetic properties of drug candidates. acs.org There is vast potential in using this building block to synthesize novel bioactive compounds. Furthermore, the development of methods for the late-stage radiofluorination of arylboronic acids with ¹⁸F opens the door to creating novel positron emission tomography (PET) tracers for medical imaging. nih.govacs.org

Materials Science: Biaryl structures, readily synthesized using this boronic acid, are core components of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals. nih.gov The specific substitution pattern of the difluoro-benzyloxy-phenyl group could be exploited to fine-tune the electronic and physical properties of these materials.

Advanced Catalysis: While this compound is a substrate for catalytic reactions, there is potential to incorporate this moiety into ligands for new catalysts. The electronic nature of the fluorinated ring could influence the activity and selectivity of a metal center.

Integrated Synthesis Platforms: The future of synthesizing molecules using this building block lies in combining the advanced methodologies discussed. Fully automated systems integrating flow chemistry for the synthesis of the boronic acid, followed by microwave-assisted coupling reactions and in-line purification, could revolutionize the speed and efficiency of drug discovery and materials development. chimia.chuc.pt

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyloxy-4,5-difluorophenylboronic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A key step is the introduction of fluorine atoms via electrophilic fluorination or halogen exchange, as seen in fluorinated benzoic acid derivatives (e.g., selective fluorination of nitrobenzene intermediates) . The benzyloxy group is introduced through O-benzylation of a phenolic precursor under basic conditions, followed by boronation using Miyaura borylation (e.g., Pd-catalyzed coupling with bis(pinacolato)diboron) . Critical parameters include:

- Temperature control : Excess heat during fluorination can lead to defluorination or side reactions.

- Protecting group stability : The benzyl group must resist cleavage during boronation.

- Purification : Column chromatography or recrystallization is essential to remove residual catalysts (e.g., Pd).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR identifies benzyl protons (δ 4.8–5.2 ppm for -OCH2Ph) and aromatic protons (split patterns due to fluorine coupling). <sup>19</sup>F NMR confirms fluorine substitution (δ -110 to -150 ppm for aryl-F) .

- X-ray crystallography : Resolves bond angles (e.g., B-O bond length ~1.36 Å) and confirms regiochemistry of fluorine and benzyloxy groups .

- IR spectroscopy : B-O stretching (~1340 cm<sup>-1</sup>) and aromatic C-F vibrations (~1200 cm<sup>-1</sup>) are diagnostic .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic effects of substituents in this compound during cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates the electron-withdrawing effects of fluorine and electron-donating effects of the benzyloxy group. For example:

- Exact-exchange functionals (e.g., B3LYP) model charge distribution at the boron center, predicting reactivity in Suzuki-Miyaura couplings .

- Electrostatic potential maps identify nucleophilic/electrophilic sites, explaining regioselectivity in aryl-aryl bond formation .

Experimental validation involves comparing computed activation energies with kinetic data from reaction monitoring (e.g., via <sup>11</sup>B NMR).

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results when characterizing this compound?

- Methodological Answer :

- Multi-technique corroboration : If <sup>19</sup>F NMR suggests para-fluorine substitution but X-ray shows ortho-fluorine, re-examine sample purity (HPLC) or consider dynamic effects (e.g., fluxionality in solution) .

- DFT-assisted refinement : Optimize crystal structure models using computed bond lengths/angles to reconcile discrepancies .

- Variable-temperature NMR : Detect conformational changes that may mask true substituent positions .

Q. How does the steric and electronic profile of this compound influence its stability under catalytic conditions?

- Methodological Answer :

- Steric effects : The benzyloxy group increases steric hindrance, reducing undesired proto-deboronation. This is quantified via Tolman cone angles or % buried volume calculations .

- Electronic effects : Fluorine atoms stabilize the boronate intermediate via inductive effects, enhancing coupling efficiency. Cyclic voltammetry measures oxidation potentials to correlate electronic effects with reaction rates .

Q. What are the challenges in synthesizing derivatives of this compound for tailored cross-coupling applications, and how are they addressed?

- Methodological Answer :

- Fluorine retention : Harsh conditions (e.g., strong acids) may displace fluorine. Use mild deprotection agents (e.g., TFA for benzyl groups) .

- Boronic acid protection : Install pinacol ester groups to prevent oxidation; confirm stability via <sup>11</sup>B NMR .

- Regioselectivity : Directed ortho-metalation (DoM) with directing groups (e.g., -OMe) ensures precise functionalization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data (e.g., low yield in Suzuki couplings) for this compound?

- Methodological Answer :

- Systematic screening : Vary ligands (e.g., SPhos vs. XPhos), bases (K2CO3 vs. Cs2CO3), and solvents (THF vs. dioxane) to identify optimal conditions .

- Competitive inhibition studies : Add exogenous boronic acids to test for catalyst poisoning by benzyloxy groups .

- Mechanistic probes : Use Hammett plots to correlate substituent effects with reaction rates .

Experimental Design

Q. What steps ensure reproducibility in multi-step syntheses involving fluorinated intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.